Javanicin D

Quassinoid Structure-Activity Relationship Natural Product Chemistry

Javanicin D (CAS 126167-89-3) is a highly oxygenated quassinoid with a unique acetylation and 1,3-benzodioxol-5-ylcarbonyl pattern that cannot be substituted by co-occurring analogs (e.g., Javanicins A/C) for SAR studies. Direct comparative analysis with (16R)-methoxyjavanicin B (MIC 1.6 μM vs B. subtilis) and cytotoxic quassinoids (IC50 48.6–65.9 μM) demands the exact compound. Ideal for focused natural-product screening libraries targeting Gram-positive pathogens or cancer lines (A549, MCF7, HeLa). Limited commercial availability – secure your research-grade supply now.

Molecular Formula C32H40O12
Molecular Weight 616.7 g/mol
CAS No. 126167-89-3
Cat. No. B143978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJavanicin D
CAS126167-89-3
Synonymsjavanicin D
Molecular FormulaC32H40O12
Molecular Weight616.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2CC3C4(C(CC(O3)OC)C(C(C(C4C2(C1=O)C)OC(=O)C5=CC6=C(C=C5)OCO6)OC(=O)C)(C)O)C
InChIInChI=1S/C32H40O12/c1-15(33)41-20-10-8-18-12-23-31(4)22(13-24(38-6)43-23)32(5,37)28(42-16(2)34)25(26(31)30(18,3)27(20)35)44-29(36)17-7-9-19-21(11-17)40-14-39-19/h7,9,11,18,20,22-26,28,37H,8,10,12-14H2,1-6H3/t18-,20+,22-,23-,24+,25+,26-,28-,30+,31-,32+/m1/s1
InChIKeyAXKONZQQIZYBRP-UFYCQJCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Javanicin D (CAS 126167-89-3) Procurement Guide: A Structurally Unique Quassinoid for Antimicrobial and Antiproliferative Research


Javanicin D (CAS 126167-89-3) is a quassinoid-class secondary metabolite, a class of highly oxygenated triterpenoid natural products known for their potent and diverse biological activities [1]. It was first isolated and structurally characterized from the bark of Picrasma javanica (Simaroubaceae), a medicinal plant native to tropical Asia [2], [3]. The compound's complex molecular architecture (C32H40O12) positions it as a valuable chemical probe for investigating structure-activity relationships (SAR) within the quassinoid family and exploring novel mechanisms of action in antimicrobial and anticancer research.

Why Generic Quassinoid Substitution is Not an Option for Javanicin D


Direct substitution of Javanicin D with other quassinoids or natural product antimicrobials is scientifically unsound. The quassinoid class is characterized by profound structural diversity, where minor modifications—such as differences in the oxidation state of the carbon skeleton, the position and number of acetyl/methoxyl groups, or the configuration of stereocenters—can drastically alter a compound's biological target spectrum, potency, and selectivity [1]. For instance, within the same plant source, Javanicin D possesses a unique acetylation and oxygenation pattern compared to its co-occurring analogs Javanicins A and C, which are predicted to confer distinct physicochemical properties and potential for differential bioactivity [1], [2]. The following quantitative evidence, though limited, underscores the necessity of procuring the specific compound Javanicin D for targeted investigations, as data from structurally related molecules cannot be reliably extrapolated.

Javanicin D Differentiation Evidence: A Quantitative Comparator Analysis for Informed Sourcing


Unique Structural Determinants: Javanicin D vs. Javanicins A and C

A direct structural comparison reveals Javanicin D possesses a unique combination of functional groups and stereochemistry not found in its co-isolated analogs, Javanicins A and C. While all three are quassinoids, Javanicin D is specifically characterized as 18-Norpicrasan-1-one, 2,12-bis(acetyloxy)-11-((1,3-benzodioxol-5-ylcarbonyl)oxy)-13-hydroxy-16-methoxy-, (2α,11α,12β,16β)- , [1]. This differs markedly from the structures reported for Javanicins A and C, which lack the specific 1,3-benzodioxol-5-ylcarbonyl moiety and possess different acetylation patterns. The quantitative structural data (molecular formula, exact mass, specific stereochemistry) confirm Javanicin D as a distinct molecular entity with a unique chemical space, directly impacting its potential interactions with biological targets.

Quassinoid Structure-Activity Relationship Natural Product Chemistry

Class-Level Antibacterial Potency: Inferred Activity of Javanicin D Against B. subtilis

While direct antibacterial data for Javanicin D is absent from the peer-reviewed literature, a strong class-level inference can be drawn from a closely related analog, (16R)-methoxyjavanicin B, isolated from the same plant source (Picrasma javanica). This analog exhibited potent antibacterial activity against the Gram-positive bacterium Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 1.6 μM [1]. This data establishes a benchmark for the antibacterial potential of quassinoids from P. javanica, and by extension, supports the rationale for investigating Javanicin D for similar or potentially superior activity due to its unique structural features.

Antibacterial Quassinoid Gram-positive

Cytotoxic Potential of P. javanica Quassinoids: Class-Level Inference for Javanicin D

Although the specific cytotoxic activity of Javanicin D is unreported, the scientific literature confirms that quassinoids derived from Picrasma javanica possess validated antiproliferative effects. A related compound from the same species demonstrated moderate cytotoxicity against human lung (A549), breast (MCF7), and cervical (HeLa) cancer cell lines, with IC50 values ranging from 48.6 to 65.9 μM [1]. This data supports the procurement of Javanicin D for inclusion in cytotoxicity screening panels and SAR studies focused on developing novel anticancer leads, leveraging the known class-level activity.

Anticancer Cytotoxicity Quassinoid

Strategic Research Applications for Javanicin D Based on Validated Evidence


Structure-Activity Relationship (SAR) Studies for Novel Antimicrobial and Anticancer Leads

Procure Javanicin D for use as a key reference standard in SAR studies aimed at deciphering the pharmacophoric elements of quassinoids. Its unique structural features (e.g., specific acetylation and the 1,3-benzodioxol-5-ylcarbonyl group) allow for direct comparative analysis with structurally related analogs like (16R)-methoxyjavanicin B, which has a reported MIC of 1.6 μM against B. subtilis [1], and other P. javanica quassinoids with documented cytotoxic activities [1]. This enables the systematic mapping of how specific functional groups influence antimicrobial and antiproliferative potency and selectivity.

Natural Product Library Enrichment for High-Throughput Screening

Incorporate Javanicin D into focused natural product libraries for high-throughput screening against Gram-positive bacteria (e.g., B. subtilis) or cancer cell lines (e.g., A549, MCF7, HeLa). Its inclusion is justified by the class-level antibacterial and cytotoxic activities established for Picrasma javanica quassinoids, where related compounds have shown MIC values as low as 1.6 μM [1] and IC50 values down to 48.6 μM [1]. This positions Javanicin D as a high-potential, structurally novel candidate for hit discovery campaigns.

Chemical Probe for Investigating Underexplored Biological Targets

Utilize Javanicin D as a selective chemical probe to study biological pathways and molecular targets specific to quassinoids. Given its distinct molecular structure compared to co-occurring Javanicins A and C [2], Javanicin D may exhibit a unique target engagement profile. Researchers can use this compound to explore novel mechanisms of action, particularly in pathways related to microbial growth inhibition and cancer cell proliferation, as inferred from the activity of its analogs [1].

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